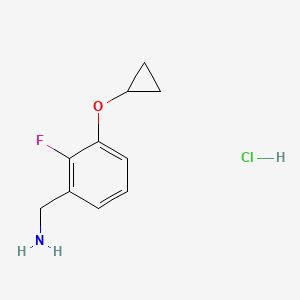
2-(Difluoromethyl)benzimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzimidamide hydrochloride is a versatile chemical compound with unique properties and structural characteristics. It is widely used in various scientific research areas, including drug discovery, medicinal chemistry, and material synthesis. The compound’s structure consists of a benzimidazole ring substituted with a difluoromethyl group and an amidine group, making it a valuable building block in organic synthesis.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, such as “2-(Difluoromethyl)benzimidamide hydrochloride”, have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, cardiovascular, and anticancer activities . The specific targets of this compound could vary depending on its exact structure and functional groups.
Mode of Action
The mode of action of benzimidazole derivatives is often related to their ability to interact with biological targets such as enzymes or receptors. The difluoromethyl group in “this compound” could potentially enhance these interactions, although the exact mechanism would depend on the specific target .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, disrupting the normal functioning of cells .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. For example, if it targets enzymes involved in cell division, it could potentially inhibit cell growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often employ difluoromethylation reagents and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)benzimidamide hydrochloride may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined access to this compound, making it feasible for pharmaceutical and material science applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)benzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzimidamide hydrochloride has numerous scientific research applications, including:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical relevance.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of bioactive molecules and probes.
Medicine: It is explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in material science for the synthesis of advanced materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)benzimidamide hydrochloride
- 2-(Chloromethyl)benzimidamide hydrochloride
- 2-(Bromomethyl)benzimidamide hydrochloride
Uniqueness
2-(Difluoromethyl)benzimidamide hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability, solubility, and lipophilicity. These properties make it a valuable compound in medicinal chemistry and material science, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
2-(difluoromethyl)benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,7H,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUNUKYEYRNZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2727024.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine](/img/structure/B2727029.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2727030.png)
![4-(5,6-Dimethylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2727031.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2727032.png)
![5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2727033.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2727038.png)
![2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2727039.png)



![Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2727046.png)
